2-Amino-4,5-dibromobenzamide
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Overview
Description
2-Amino-4,5-dibromobenzamide is a halogenated benzamide derivative. Benzamides are known for their biological relevance and their ability to form hydrogen bonds, which play a crucial role in the spatial structure of proteins, nucleic acids, and biological membranes
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Amino-4,5-dibromobenzamide involves the direct bromination of 2-aminobenzamide using N-bromosuccinimide in a chloroform-carbon tetrachloride mixture at room temperature for 3 hours . This method yields the desired compound with high purity and efficiency.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar bromination techniques. The use of environmentally friendly catalysts and solvents is preferred to minimize waste and reduce environmental impact. The process typically involves the use of large reactors and continuous monitoring to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,5-dibromobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form imine derivatives.
Common Reagents and Conditions
N-Bromosuccinimide: Used for bromination reactions.
Chloroform-Carbon Tetrachloride Mixture: Solvent for bromination.
Boric Acid: Catalyst for condensation reactions.
Major Products Formed
Substituted Benzamides: Formed through nucleophilic substitution.
Imine Derivatives: Formed through condensation reactions with aldehydes or ketones.
Scientific Research Applications
2-Amino-4,5-dibromobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Used in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4,5-dibromobenzamide involves its interaction with specific molecular targets. For example, as a Factor Xa inhibitor, it binds to the active site of the enzyme, preventing the conversion of prothrombin to thrombin, thereby inhibiting blood coagulation . The presence of bromine atoms enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromobenzamide: Another halogenated benzamide with similar properties but only one bromine atom.
2-Aminobenzamide: The parent compound without any halogenation.
Uniqueness
2-Amino-4,5-dibromobenzamide is unique due to the presence of two bromine atoms, which significantly enhance its reactivity and potential applications compared to its mono-brominated or non-halogenated counterparts. The dual bromination also provides additional sites for further functionalization, making it a versatile compound for various chemical and biological studies.
Properties
Molecular Formula |
C7H6Br2N2O |
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Molecular Weight |
293.94 g/mol |
IUPAC Name |
2-amino-4,5-dibromobenzamide |
InChI |
InChI=1S/C7H6Br2N2O/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H2,11,12) |
InChI Key |
PKSSLXULVILJFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)N)C(=O)N |
Origin of Product |
United States |
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